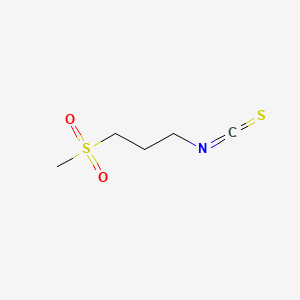

2-Undecyl-thiazolidine-4-carboxylic acid

Overview

Description

Scientific Research Applications

CAY10444 has several scientific research applications, including:

Chemistry: Used as a tool to study the structure-activity relationships of sphingosine-1-phosphate receptors.

Biology: Employed in research to understand the role of S1P3 receptors in cellular processes such as calcium signaling and cell migration.

Medicine: Investigated for its potential therapeutic effects in conditions where S1P3 receptor activity is implicated, such as inflammation and cancer.

Industry: Utilized in the development of new pharmacological agents targeting sphingosine-1-phosphate receptors

Mechanism of Action

CAY10444 exerts its effects by selectively binding to the S1P3 receptor, thereby inhibiting the receptor’s ability to mobilize calcium in response to sphingosine-1-phosphate. This inhibition disrupts downstream signaling pathways that are dependent on calcium influx, affecting processes such as cell migration and proliferation .

Similar Compounds:

JTE-013: Another antagonist of sphingosine-1-phosphate receptors, specifically targeting S1P2.

VPC23019: A putative antagonist of S1P1 and S1P3 receptors.

Comparison: CAY10444 is unique in its selectivity for the S1P3 receptor, whereas compounds like JTE-013 and VPC23019 have broader or different receptor specificities. This selectivity makes CAY10444 a valuable tool for studying the specific roles of S1P3 in various biological processes .

Biochemical Analysis

Biochemical Properties

CAY10444 plays a significant role in biochemical reactions, particularly those involving the S1P3 receptor. It has been found to inhibit S1P-induced calcium mobilization in CHO cells expressing human S1P3 . This interaction with the S1P3 receptor suggests that CAY10444 may interact with various enzymes, proteins, and other biomolecules in the cell, influencing their function and activity.

Cellular Effects

CAY10444 has been shown to have notable effects on various types of cells and cellular processes. For instance, it inhibits S1P-induced growth and migration of MH7A rheumatoid fibroblast-like synoviocyte cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of CAY10444 involves its interaction with the S1P3 receptor. It inhibits S1P-induced calcium mobilization in cells expressing this receptor . This inhibition can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CAY10444 can change over time. For instance, in a study involving transient middle cerebral artery occlusion/reperfusion (tMCAO), a mouse model of transient focal cerebral ischemia, inhibiting S1P3 immediately after reperfusion with CAY10444 significantly reduced tMCAO-induced brain infarction, neurological deficit, and neurodegeneration .

Dosage Effects in Animal Models

The effects of CAY10444 can vary with different dosages in animal models. In a study involving a mouse model of transient focal cerebral ischemia, it was found that the lowest dose of CAY10444 (0.1 mg/kg) was not effective, but 0.2 and 0.5 mg/kg were effective in attenuating the brain infarction .

Metabolic Pathways

CAY10444 is involved in the sphingosine-1-phosphate (S1P) signaling pathway, interacting with the S1P3 receptor . This interaction can influence metabolic flux or metabolite levels within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CAY10444 involves the formation of the thiazolidine ring and the attachment of the undecyl chain. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing thiazolidine derivatives typically involve the reaction of an amino acid with a thiol and an aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods: Industrial production methods for CAY10444 are not explicitly detailed in the available literature.

Chemical Reactions Analysis

Types of Reactions: CAY10444 primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. Its main activity is as an antagonist to the S1P3 receptor, where it inhibits calcium mobilization.

Common Reagents and Conditions: The compound is used in biological assays with reagents such as dimethyl sulfoxide (DMSO) for solubilization. It is tested under conditions that mimic physiological environments, such as in cell culture media.

Major Products Formed: The primary outcome of CAY10444’s activity is the inhibition of calcium mobilization in cells expressing the S1P3 receptor. This inhibition affects various downstream signaling pathways .

properties

IUPAC Name |

(4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2S/c1-2-3-4-5-6-7-8-9-10-11-14-16-13(12-19-14)15(17)18/h13-14,16H,2-12H2,1H3,(H,17,18)/t13-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBSOIBCKUUVJJ-LSLKUGRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC1N[C@@H](CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369453 | |

| Record name | (4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

298186-80-8 | |

| Record name | (4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: CAY10444 is widely recognized as a selective antagonist of the sphingosine-1-phosphate receptor 3 (S1PR3). [, , , , , , , , , , , , , , ] As an antagonist, CAY10444 binds to S1PR3 and blocks the binding of its natural ligand, sphingosine-1-phosphate (S1P). This prevents the activation of downstream signaling pathways normally triggered by S1P. [, , , , , , , , , , , , , , ]

ANone: By antagonizing S1PR3, CAY10444 can inhibit various cellular processes usually mediated by S1P, including:

- Reduced inflammation: CAY10444 has been shown to attenuate inflammatory responses in several models, including liver ischemia-reperfusion injury [], acute inflammation [], and microglial activation []. It achieves this by interfering with S1P-mediated signaling pathways that regulate cytokine and chemokine production. [, , ]

- Modulation of cell survival and apoptosis: CAY10444 has been reported to protect against cell death in models of cardiac injury [] and spinal cord injury []. Conversely, it has also been shown to reverse the anti-apoptotic effects of S1P in endothelial progenitor cells. [] These contrasting effects highlight the complex role of S1PR3 in cell survival depending on the specific cell type and context. [, , ]

- Impact on cell migration and angiogenesis: Studies have shown that CAY10444 can inhibit cell migration and angiogenesis, processes often dysregulated in diseases like cancer. [, ] By blocking S1PR3, CAY10444 interferes with S1P-mediated signaling pathways that control cell motility and blood vessel formation. [, ]

A: While CAY10444 is primarily known for its selectivity towards S1PR3, some studies have reported potential off-target effects, particularly at higher concentrations. For instance, one study observed that CAY10444, along with other purportedly selective S1P receptor antagonists, inhibited S1P-induced vasoconstriction in mice lacking the S1P2 receptor. [] This suggests a potential interaction with other S1P receptor subtypes or alternative signaling pathways.

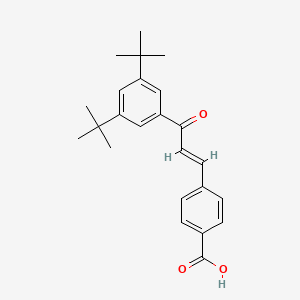

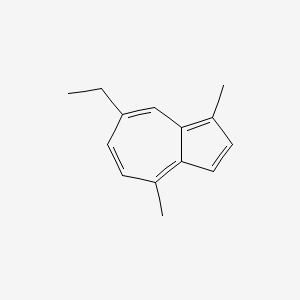

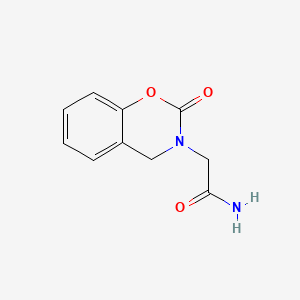

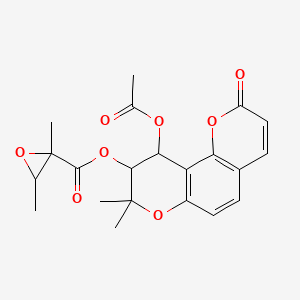

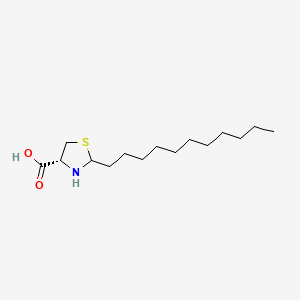

ANone: CAY10444, also known as 2-Undecyl-thiazolidine-4-carboxylic acid, has the following structural characteristics:

ANone: While the provided research doesn't delve into specific structure-activity relationship (SAR) studies for CAY10444, it's important to note that even small modifications to a molecule's structure can significantly impact its binding affinity, selectivity, and ultimately, its biological activity. Future research focusing on synthesizing and evaluating CAY10444 analogs with defined structural variations could shed light on the key molecular features responsible for its S1PR3 antagonism and potentially guide the development of more potent and selective inhibitors.

ANone: Researchers have employed various animal models to investigate the effects of CAY10444 in different disease contexts. These include:

- Mouse models of liver ischemia-reperfusion injury: CAY10444 has demonstrated a protective effect in these models, reducing liver damage and inflammatory responses. []

- Mouse models of acute inflammation: In these studies, CAY10444 inhibited cell chemotaxis and inflammatory mediator release. []

- Mouse models of trauma-induced neuropathic pain: Intrathecal administration of CAY10444 was found to abolish the antinociceptive effects of FTY720, a non-selective S1P receptor agonist, highlighting the involvement of S1PR3 in pain modulation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.